3-Hydroxypropanoyl-CoA

Description

Propriétés

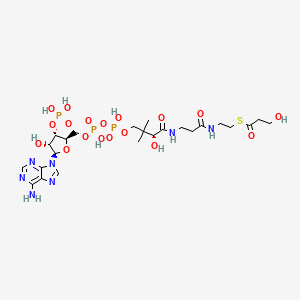

Formule moléculaire |

C24H40N7O18P3S |

|---|---|

Poids moléculaire |

839.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate |

InChI |

InChI=1S/C24H40N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,32,35-36H,3-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

Clé InChI |

BERBFZCUSMQABM-IEXPHMLFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCO)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

Origine du produit |

United States |

Q & A

Basic Research Question: What is the role of 3-hydroxypropanoyl-CoA in microbial metabolic pathways, and how can its activity be experimentally validated?

Answer:

this compound (3-HP-CoA) is a key intermediate in the CoA-dependent pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. In Lactobacillus reuteri, glycerol is converted to 3-HP via sequential enzymatic reactions: glycerol dehydratase (PduCDE), propionaldehyde dehydrogenase (PduP), phosphotransacylase (PduL), and propionate kinase (PduW) . To validate its role:

- Enzyme Activity Assays : Use spectrophotometric methods to measure NADH/NAD+ redox changes during propionaldehyde dehydrogenase (PduP) activity.

- Metabolite Tracing : Employ -labeled glycerol and track 3-HP-CoA accumulation via LC-MS .

Advanced Research Question: How can researchers address discrepancies in reported pathway efficiencies of 3-HP-CoA-dependent biosynthesis across bacterial strains?

Answer:

Contradictions in pathway efficiency (e.g., Escherichia coli vs. Lactobacillus) often arise from differences in enzyme kinetics, redox balancing, or competing pathways. To resolve these:

- Comparative Proteomics : Use SDS-PAGE (Laemmli method ) and Western blotting (Towbin et al. ) to quantify enzyme expression levels.

- Flux Balance Analysis : Model carbon flux through competing pathways (e.g., malonyl-CoA pathway) using isotopic labeling .

- Knockout Studies : Delete genes encoding competing enzymes (e.g., acs for acetyl-CoA synthase) to isolate 3-HP-CoA flux .

Basic Research Question: What methods are recommended for quantifying this compound in cell lysates?

Answer:

- Protein Precipitation : Use trichloroacetic acid to isolate CoA esters, followed by centrifugation.

- Chromatographic Separation : Apply HPLC with UV detection (210 nm for CoA-thioesters) or LC-MS for higher specificity.

- Enzymatic Coupling : Measure CoA release via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) absorbance at 412 nm .

Advanced Research Question: How can heterologous expression of 3-HP-CoA pathway enzymes be optimized in non-native hosts like E. coli?

Answer:

- Codon Optimization : Redesign gene sequences (e.g., pduP, pduL) for E. coli codon bias using tools like GeneArt.

- Promoter Engineering : Use inducible promoters (e.g., T7 or araBAD) to control enzyme expression timing .

- Co-factor Balancing : Supplement with vitamin B12 (for glycerol dehydratase) or overexpress NADH-regenerating enzymes (e.g., formate dehydrogenase) .

Advanced Research Question: What strategies mitigate thermodynamic bottlenecks in the 3-HP-CoA pathway?

Answer:

- ATP Coupling : Introduce ATP-dependent steps (e.g., propionate kinase pduW) to drive unfavorable reactions .

- Compartmentalization : Localize pathway enzymes into synthetic microcompartments to concentrate substrates .

- Directed Evolution : Screen mutant libraries of pduP or pduL for improved catalytic efficiency under low substrate conditions .

Basic Research Question: How do researchers distinguish this compound from structurally similar CoA esters (e.g., malonyl-CoA) in metabolomic studies?

Answer:

- Mass Spectrometry : Use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) for specific fragmentation patterns (e.g., m/z 839.14 for 3-HP-CoA vs. m/z 853.15 for malonyl-CoA) .

- Enzymatic Specificity : Treat samples with acyl-CoA thioesterases and monitor substrate depletion .

Advanced Research Question: What computational tools are used to model the 3-HP-CoA pathway’s integration with central carbon metabolism?

Answer:

- Constraint-Based Modeling : Use COBRA Toolbox to simulate flux distributions in genome-scale models (e.g., iJO1366 for E. coli) .

- Kinetic Modeling : Apply COPASI to parameterize enzyme kinetics (e.g., Km and kcat for PduP) from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.